4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide, also known as BZP-T, is a synthetic compound that has been studied for its potential use in scientific research. BZP-T belongs to the class of thiazinane derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular concentrations. It has also been found to modulate the activity of the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their extracellular concentrations. It has also been found to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes such as calcium signaling and protein folding. This compound has been found to exhibit a dose-dependent effect on locomotor activity in rodents, with higher doses leading to hyperactivity.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide has several advantages for use in lab experiments. It exhibits high affinity for the serotonin transporter and the dopamine transporter, making it a useful tool for the study of these targets. It also exhibits activity at the sigma-1 receptor, which has been implicated in various neuropsychiatric disorders. However, this compound also has some limitations. It exhibits low selectivity for the serotonin transporter and the dopamine transporter, which may limit its use in certain experiments. It also has a short half-life, which may require frequent administration in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide. One direction is the development of more selective analogs that exhibit higher affinity for the serotonin transporter and the dopamine transporter. Another direction is the study of the role of the sigma-1 receptor in neuropsychiatric disorders and the potential use of this compound as a tool for the study of this target. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans may provide valuable insights into its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide involves the reaction of 1-(1,3-benzoxazol-2-yl)piperidin-4-amine with 1,4-thiazinane 1,1-dioxide in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions and requires expertise in organic chemistry. The yield and purity of the synthesized compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit a high affinity for the serotonin transporter and the dopamine transporter, which are important targets for the development of drugs for the treatment of various psychiatric disorders such as depression, anxiety, and addiction. This compound has also been found to exhibit activity at the sigma-1 receptor, which has been implicated in various neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
4-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-23(21)11-9-18(10-12-23)13-5-7-19(8-6-13)16-17-14-3-1-2-4-15(14)22-16/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSYQWCMFRQVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCS(=O)(=O)CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.